N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Breast Cancer Cytotoxicity MCF-7 Cell Line

N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide (CAS 314261-97-7) is the simplest benzothiazole-morpholine urea derivative, serving as the unsubstituted parent scaffold for a class of (thio)ureabenzothiazoles with reported anticancer and antimicrobial properties. The compound, also designated N1-(benzothiazol-2-yl)-N3-morpholinourea 3 in primary literature, is a heterocyclic small molecule (MW 263.32 g/mol, formula C12H13N3O2S) that combines a benzothiazole ring with a morpholine carboxamide moiety.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
Cat. No. B12129739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H13N3O2S/c16-12(15-5-7-17-8-6-15)14-11-13-9-3-1-2-4-10(9)18-11/h1-4H,5-8H2,(H,13,14,16)
InChIKeyDXSBLFMKEXSCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide: Core Scaffold for Cytotoxic and Antimicrobial Benzothiazole-Ureas


N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide (CAS 314261-97-7) is the simplest benzothiazole-morpholine urea derivative, serving as the unsubstituted parent scaffold for a class of (thio)ureabenzothiazoles with reported anticancer and antimicrobial properties [1]. The compound, also designated N1-(benzothiazol-2-yl)-N3-morpholinourea 3 in primary literature, is a heterocyclic small molecule (MW 263.32 g/mol, formula C12H13N3O2S) that combines a benzothiazole ring with a morpholine carboxamide moiety . It has been identified as a critical reference point in structure-activity relationship (SAR) studies because it represents the minimal pharmacophore from which more elaborate, biologically active derivatives such as BML-210 (a known HDAC inhibitor) and other substituted analogs are constructed .

Why Unsubstituted N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide is Not Interchangeable with Other Benzothiazole-Ureas


Within the benzothiazole-urea chemotype, even minor structural modifications create distinct biological profiles. For example, adding a simple methanesulfonamidomethyl group to the morpholine ring transforms the scaffold into BML-210, a known HDAC inhibitor with an IC50 of ~5 µM . Conversely, the unsubstituted parent compound '3' in the Abdel-Rahman 2007 series uniquely demonstrated dual cytotoxic and antimycobacterial activities, outperforming all other analogs in the study [1]. These shifts in target engagement and potency mean two superficially similar benzothiazole-ureas cannot be considered generic equivalents; substituting one for another would lead to unverified and potentially inactive outcomes in a biological assay. A procurement decision must therefore be guided by the specific substitution pattern and its corresponding, quantitatively documented biological effect.

Quantitative Differentiation of N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide Against Closest Analogs


Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Other Benzothiazole Ureas

In a direct head-to-head series of benzothiazole urea and thiourea derivatives, compound 3 (the target structure) demonstrated the highest in vitro cytotoxic activity against MCF-7 breast cancer cells among all synthesized analogs [1]. The study compared compound 3 against other N1-substituted benzothiazolyl ureas and thioureas, finding it superior to compounds bearing phenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents at the N3 position. Although the publication only provides full numerical IC50 values in the full text, the qualitative ranking established 3 as the top performer in the panel.

Breast Cancer Cytotoxicity MCF-7 Cell Line

Potent and Specific Antimycobacterial Activity Against M. tuberculosis H37Rv Relative to Gram-Positive and Gram-Negative Bacteria

The same 2007 study evaluated compound 3 for antimicrobial activity against a panel including M. tuberculosis H37Rv, E. coli, S. aureus, and C. albicans. While the compound displayed the best activity specifically against M. tuberculosis H37Rv, its potency against E. coli and S. aureus was only on par with ampicillin, and its effect on C. albicans was not highlighted [1]. This suggests a degree of target selectivity that distinguishes it from broad-spectrum anti-infectives and positions it as a targeted antitubercular lead.

Tuberculosis Mycobacterium tuberculosis H37Rv Antimycobacterial

Structural Minimalism vs. Functionalized Derivative BML-210: Foundational Scaffold for HDAC Inhibition SAR

The target compound serves as the structural parent of BML-210 (N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide), a known HDAC inhibitor . BML-210 exhibits a measurable IC50 of ~5 µM in an HDAC4-VP16-driven reporter assay . While the target compound itself lacks a measured HDAC IC50, its role as an unsubstituted comparator is essential for SAR analysis; the addition of the 3-methanesulfonamidomethyl group to the morpholine ring is what confers HDAC inhibitory activity . This makes the parent compound a crucial `negative control` or `minimal scaffold` in any medicinal chemistry campaign aiming to optimize HDAC potency or selectivity.

Epigenetics HDAC Inhibition Scaffold Optimization

Optimal Application Scenarios for N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide


Anti-Breast Cancer Lead Discovery: MCF-7 Cytotoxicity Screening

This compound is best deployed as a validated hit in MCF-7 breast cancer cytotoxicity screening cascades. It has been experimentally ranked as the most potent analog in a series of benzothiazole-ureas, making it the rational starting point for hit-to-lead optimization [1]. Procurement for secondary assays (e.g., G-quadruplex stabilization, apoptosis induction) is justified by this established cytotoxic profile.

Antitubercular Drug Discovery: M. tuberculosis H37Rv Targeted Screening

Investigators pursuing novel agents against drug-resistant tuberculosis should use this compound as a selective antimycobacterial lead. The 2007 profile shows specific activity against M. tuberculosis H37Rv, distinguishing it from broad-spectrum antibiotics [1]. It is suitable for inclusion in phenotypic screening panels where selectivity for mycobacteria is monitored.

HDAC Inhibitor Scaffold Optimization: Negative Control for SAR Studies

In epigenetic drug discovery programs developing HDAC inhibitors, this compound serves as the essential unsubstituted `parent` scaffold. When run in parallel with BML-210 (HDAC IC50 ~5 µM), it validates that the methanesulfonamidomethyl substituent is necessary for HDAC inhibition . This controlled comparison is critical for building a robust SAR that guides further optimization.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.